molecular formula C12H5BrCl2F3NO B8615207 3-(3-Bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine CAS No. 1155846-87-9

3-(3-Bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine

Cat. No. B8615207
CAS RN: 1155846-87-9
M. Wt: 386.98 g/mol
InChI Key: BNRLRFLCIIEKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H5BrCl2F3NO and its molecular weight is 386.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1155846-87-9

Molecular Formula

C12H5BrCl2F3NO

Molecular Weight

386.98 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H5BrCl2F3NO/c13-6-3-7(14)5-8(4-6)20-10-9(12(16,17)18)1-2-19-11(10)15/h1-5H

InChI Key

BNRLRFLCIIEKJB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)OC2=CC(=CC(=C2)Br)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask charged with 3-bromo-5-chlorophenol (5.20 g, 25.1 mmol) and potassium carbonate (3.46 g, 25.1 mmol) was added N-methylpyrrolidinone (25 mL). To this suspension under N2 was added 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (5.00 g, 25.1 mmol) and the reaction mixture was placed in an oil bath at 120° C. After 60 minutes, the reaction mixture was allowed to cool to room temperature at which point, water (100 mL) was added. The mixture was extracted with ethyl acetate (2×100 mL) and the combined organic fractions were washed with brine (3×100 mL), dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. The resulting residue was adsorbed onto silica gel and purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column, eluting with 0-75% CH2Cl2 in hexanes to yield the title compound. 1H NMR (CDCl3) δ 8.53 (d, J=5.0 Hz, 1H), 7.62 (d, J=5.0 Hz, 1H), 7.29-7.27 (m, 1H), 6.87-6.84 (m, 1H), 6.76-6.73 (m, 1H). FIRMS (M+1)=385.8957.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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